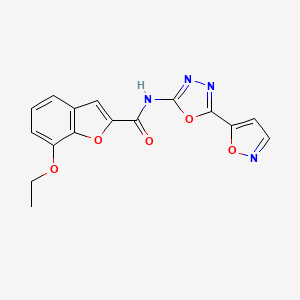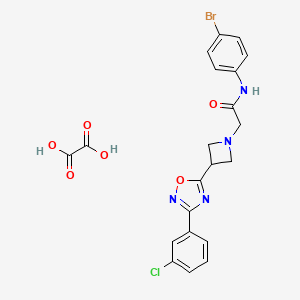![molecular formula C9H13ClN2O2S B2739779 [(5-Chloro-2-methylphenyl)sulfamoyl]dimethylamine CAS No. 349573-87-1](/img/structure/B2739779.png)
[(5-Chloro-2-methylphenyl)sulfamoyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “[(5-Chloro-2-methylphenyl)sulfamoyl]dimethylamine” is not explicitly provided in the searched resources.Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound”, such as its boiling point, melting point, and density, are not provided in the searched resources .Applications De Recherche Scientifique
Detection and Analysis of Biological Compounds
One of the primary applications of related compounds involves the detection and analysis of biological compounds. For instance, derivatives of dimethylaminonaphthalene, such as 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride), have been widely used for labeling peptides, amino acids, and other biologically significant molecules. These dansyl derivatives are known for forming stable, intensely fluorescent products that can be readily separated and quantified, providing valuable tools for biochemical research and diagnostics (Leonard & Osborne, 1975).
Pharmaceutical Binding Studies
Sulfonamide and its derivatives, including those with similar structures to “[(5-Chloro-2-methylphenyl)sulfamoyl]dimethylamine”, have been studied for their binding properties to proteins such as human serum albumin (HSA). Research into fluorescent probes like 5-dimethylaminonaphthalene-1-sulfonamide has provided insights into the specific binding sites for anionic drugs on HSA, highlighting the importance of such compounds in understanding drug-protein interactions (Sudlow, Birkett, & Wade, 1976).
Chemical Synthesis and Reactivity
In chemical synthesis, compounds with functionalities similar to “this compound” are often utilized in the development of new synthetic pathways. For example, studies on the reactivity of dansyl chloride with chlorpromazine metabolites have demonstrated its utility in the synthesis of fluorescent derivatives for analytical purposes, suggesting that related compounds could also be valuable in synthetic organic chemistry and drug metabolism studies (Kaul, Conway, & Clark, 1970).
Solvent and Neuroprotective Properties
Dimethyl sulfoxide (DMSO), a compound with some structural similarities, showcases the diverse applications of such chemicals beyond direct biological interactions. DMSO is known for its solvent properties and its role in neuroscience research, where it has been shown to inhibit glutamate responses in hippocampal neurons, suggesting potential neuroprotective applications (Lu & Mattson, 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-(dimethylsulfamoylamino)-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-4-5-8(10)6-9(7)11-15(13,14)12(2)3/h4-6,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZRAZYYSKVQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-benzyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2739697.png)
![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2739699.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2739701.png)
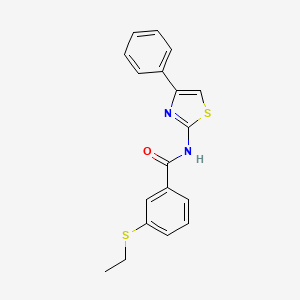


![1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2739706.png)
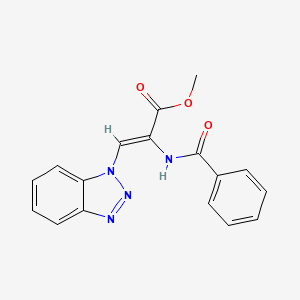
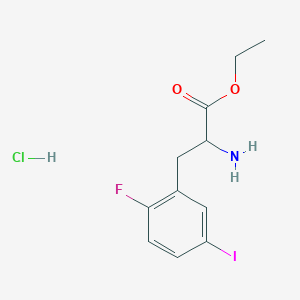
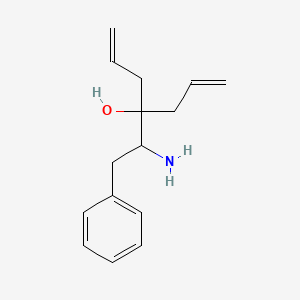
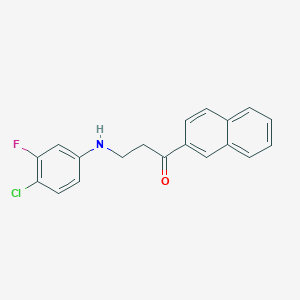
![N-(4-butylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2739714.png)
